Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate
Overview
Description
Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C7H12O3. It is a cyclopropane derivative, characterized by the presence of an ethyl ester group and a hydroxymethyl group attached to the cyclopropane ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of trans-2-(hydroxymethyl)cyclopropanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.
Industrial Production Methods
In an industrial setting, the production of ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Trans-2-(carboxymethyl)cyclopropanecarboxylic acid.
Reduction: Trans-2-(hydroxymethyl)cyclopropanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl cyclopropanecarboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
Trans-2-(hydroxymethyl)cyclopropanecarboxylic acid: The free acid form, which has different solubility and reactivity compared to the ester derivative.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQBVPPEXCRXAW-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.